1-(3-Chlorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(3-Chlorophenyl)-2-methylpropan-2-amine is a synthetic compound belonging to the class of substituted amphetamines This compound is characterized by the presence of a chlorine atom at the meta position of the phenyl ring, which significantly influences its chemical and biological properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to undergo biotransformation, resulting in the formation of metabolites . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been found to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-methylpropan-2-amine typically involves the alkylation of 3-chlorophenylacetone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process can be summarized as follows:
Starting Materials: 3-chlorophenylacetone and methylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the amine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chlorophenylacetone or 3-chlorobenzoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with similar structural features and psychoactive properties.
Metaphedrone (3-MMC): Another cathinone derivative with comparable stimulant effects.
Clephedrone (4-CMC): A related compound with a chlorine atom at the para position of the phenyl ring.
Uniqueness: 1-(3-Chlorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the meta position distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWUURQKKBCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276182 |
Source
|
Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103273-65-0 |
Source
|
Record name | 1-(3-chlorophenyl)-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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